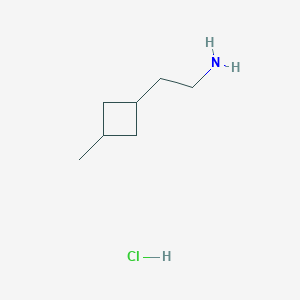![molecular formula C17H12F4O4 B2758487 1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione CAS No. 832739-86-3](/img/structure/B2758487.png)
1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione, commonly known as DFP, is a chemical compound that has been widely used in scientific research. DFP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DFP has been used in various studies to investigate the role of acetylcholine in the nervous system and to develop treatments for diseases such as Alzheimer's and Parkinson's.
作用机制
DFP inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic transmission and improves cognitive function.
Biochemical and Physiological Effects
DFP has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, DFP has been shown to increase the levels of other neurotransmitters such as dopamine and serotonin. DFP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
DFP has several advantages as a research tool. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for investigating the role of acetylcholine in the nervous system. DFP has also been shown to have neuroprotective effects, which may be useful in developing treatments for neurodegenerative diseases.
However, there are also limitations to the use of DFP in lab experiments. DFP is a toxic compound that can cause serious health problems if not handled properly. It is also difficult and expensive to synthesize, which may limit its availability for use in research.
未来方向
There are several future directions for research involving DFP. One area of focus is the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. DFP has shown promise in improving cognitive function and protecting against neurodegeneration, and further research may lead to the development of new drugs based on its mechanism of action.
Another area of research is the investigation of the effects of DFP on other neurotransmitters and signaling pathways in the brain. DFP has been shown to increase the levels of dopamine and serotonin, and further research may reveal additional effects on other neurotransmitter systems.
Overall, DFP is a valuable tool for scientific research and has the potential to lead to new treatments for a variety of neurological disorders.
合成方法
DFP can be synthesized through a multi-step process involving the reaction of difluoromethoxybenzene with acetylacetone. The synthesis of DFP is a complex and challenging process that requires careful control of reaction conditions and purification methods to obtain a high yield and purity of the compound.
科学研究应用
DFP has been extensively used in scientific research to study the role of acetylcholine in the nervous system. DFP is a potent inhibitor of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory, making DFP a valuable tool in the development of treatments for Alzheimer's and other neurodegenerative diseases.
属性
IUPAC Name |
1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4O4/c18-16(19)24-12-5-1-10(2-6-12)14(22)9-15(23)11-3-7-13(8-4-11)25-17(20)21/h1-8,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNACVMXAYUEESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)OC(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

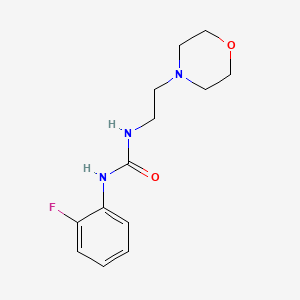
![N-(3-cyanophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2758406.png)
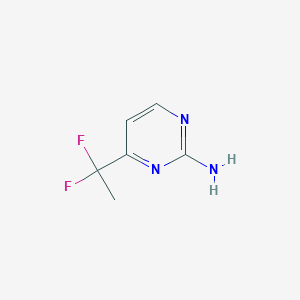
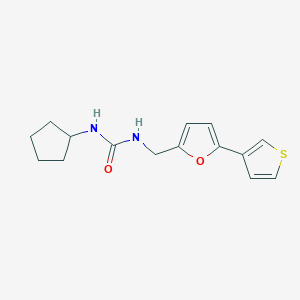
![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2758410.png)
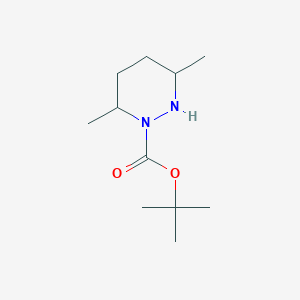
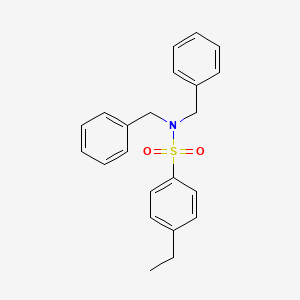

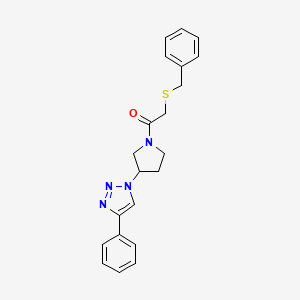

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2758421.png)
![2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2758422.png)
